TP-0903

描述

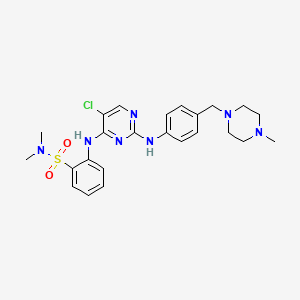

Dubermatinib, also known as TP-0903, is a benzenesulfonamide compound that functions as an inhibitor of the tyrosine kinase AXL. AXL is a member of the TAM family of receptor tyrosine kinases, which also includes TYRO3 and MERTK. Dubermatinib has shown potential in preventing GAS6-mediated activation of AXL in cancer cells, making it a promising candidate for cancer therapy, particularly in patients with previously treated chronic lymphocytic leukemia .

作用机制

杜泊替尼通过抑制 AXL 的酪氨酸激酶活性来发挥其作用。这种抑制阻止了促进癌细胞增殖、迁移和存活的下游信号通路激活。具体而言,杜泊替尼阻止了上皮间质转化 (EMT),这是一个对癌症转移至关重要的过程。 参与杜泊替尼作用机制的分子靶点和通路包括 PI3K/AKT、MAPK/ERK 和 STAT3 通路 .

准备方法

杜泊替尼的合成涉及多个步骤,包括形成关键中间体和最终偶联反应。合成路线通常涉及使用苯磺酰胺衍生物和各种反应条件来获得所需产物。 杜泊替尼的工业生产方法旨在优化收率和纯度,同时最大限度地减少使用危险试剂和条件 .

化学反应分析

杜泊替尼经历了几种类型的化学反应,包括:

氧化: 该反应涉及向杜泊替尼中添加氧或从杜泊替尼中去除氢,从而导致形成氧化产物。

还原: 该反应涉及向杜泊替尼中添加氢或从杜泊替尼中去除氧,从而导致形成还原产物。

取代: 该反应涉及用另一种官能团替换杜泊替尼中的一个官能团,从而导致形成取代产物。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂来促进取代反应。 从这些反应中形成的主要产物包括杜泊替尼的羟基化、脱甲基化和脱氯衍生物 .

科学研究应用

杜泊替尼具有广泛的科学研究应用,包括:

化学: 杜泊替尼被用作模型化合物来研究苯磺酰胺衍生物的反应性和稳定性。

生物学: 杜泊替尼被用于研究 AXL 在细胞过程中的作用,例如增殖、迁移和存活。

医学: 正在对杜泊替尼进行临床试验,以评估其治疗各种癌症的潜力,包括慢性淋巴细胞白血病和实体瘤。

生物活性

TP-0903 is a novel small molecule initially developed as an AXL kinase inhibitor. It has shown promising results in preclinical studies, particularly in the treatment of various cancers, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), invasive breast cancer, and neuroblastoma. This compound is currently undergoing clinical trials to evaluate its efficacy and safety in human subjects.

This compound exhibits its biological activity primarily through the inhibition of multiple kinases, which play critical roles in cell signaling pathways associated with cancer progression. Specifically, it targets receptor tyrosine kinases and intracellular kinases involved in the STAT, AKT, and ERK signaling pathways. This multi-targeted approach allows this compound to exert anti-cancer effects by:

- Inhibiting cell proliferation : this compound has demonstrated significant cytotoxicity against various cancer cell lines.

- Promoting differentiation : In AML models, this compound induces differentiation of leukemic cells, which is a desirable therapeutic outcome.

- Reversing epithelial-mesenchymal transition (EMT) : Studies indicate that this compound can reverse the mesenchymal phenotype in cancer cells, which is associated with increased invasiveness and metastasis .

Activity Against Acute Myeloid Leukemia (AML)

This compound has been extensively studied in preclinical models of AML, particularly those resistant to standard therapies. Key findings include:

- Potency : The compound showed IC50 values ranging from 16 to 21 nM across various FLT3-mutated AML cell lines, indicating strong inhibitory activity .

- Comparative Efficacy : In viability assays, this compound was found to be more effective than other tyrosine kinase inhibitors (TKIs) like gilteritinib and midostaurin, achieving greater than 8-fold potency in certain models .

Table 1: Comparative IC50 Values of this compound vs. Other TKIs in AML Models

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| This compound | 16 - 21 | FLT3-mutated AML |

| Gilteritinib | >100 | FLT3-mutated AML |

| Midostaurin | >100 | FLT3-mutated AML |

Case Studies and Clinical Trials

This compound is currently being evaluated in clinical settings:

- First-in-Human Study : A clinical trial (NCT02729298) is assessing the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest that it may be well-tolerated with promising antitumor activity .

- Phase 1/2 Study in CLL : Another ongoing trial (NCT03572634) focuses on patients with previously treated CLL, aiming to establish the therapeutic potential of this compound in this context .

In Vivo Studies

In vivo studies using murine models have further confirmed the effectiveness of this compound against drug-resistant AML. For instance:

- In a primary transplantation model of FLT3-mutated AML, this compound significantly inhibited tumor growth and improved survival rates compared to control groups .

Summary of Findings

The biological activity of this compound highlights its potential as a multi-targeted therapeutic agent in oncology. Its ability to inhibit key signaling pathways involved in cancer progression, coupled with its efficacy against drug-resistant cancer models, positions it as a promising candidate for further clinical development.

属性

IUPAC Name |

2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAALFPUEOYPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341200-45-0 | |

| Record name | Dubermatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341200450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dubermatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DUBERMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D65TV20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TP-0903?

A1: this compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK). [] It binds to AXL and prevents its activation by its ligand, GAS6. This, in turn, blocks AXL-mediated signal transduction pathways involved in tumor cell proliferation, survival, invasion, and metastasis. []

Q2: How does this compound affect the epithelial-mesenchymal transition (EMT)?

A2: this compound has been shown to reverse the mesenchymal phenotype in multiple cancer models. [] This is achieved by inhibiting AXL signaling, which plays a role in promoting the mesenchymal phenotype and suppressing retinoic acid (RA) signaling. [, ] this compound's induction of RA biosynthesis triggers a cascade that reverses EMT, causing cells to revert to a more differentiated state. []

Q3: How does this compound impact the tumor microenvironment?

A3: this compound has been shown to modulate the tumor microenvironment (TME) in several ways:

- Reduced M2 Macrophage Polarization: this compound treatment has been shown to decrease the expression of CD163/CD206 and CCL17/CCL18, markers of M2 macrophages, suggesting it inhibits the polarization of monocytes to M2 macrophages. [, ]

- Enhanced T cell Function: this compound polarizes T cells into a Th1 phenotype, downregulates inhibitory receptors on activated T cells, and reduces the production of cytokines associated with cytokine release syndrome (CRS). [, ]

- Increased Cytotoxic T cell Infiltration: Studies show that this compound treatment, especially in combination with TBK1 inhibition, leads to a higher population of functional cytotoxic T cells (GranzymeB+CD3+CD8+) within the tumor. [, ]

- Upregulation of Immune Activation Genes: Gene expression analysis of tumors from this compound-treated animals showed upregulation of pro-inflammatory and immune activation genes compared to controls, indicating an immunostimulatory effect. []

Q4: What are the downstream signaling pathways affected by this compound?

A4: this compound affects several downstream signaling pathways, including:

- PI3K/AKT: Axl inhibition by this compound reduces phosphorylation of AKT, a key downstream effector of AXL signaling. [, ]

- Src: this compound treatment leads to a reduction in Src phosphorylation, another important signaling molecule downstream of AXL. []

- FOXO3a/BIM: this compound-mediated AXL inhibition activates the transcription factor FOXO3a, leading to the upregulation of the pro-apoptotic protein BIM. []

- Wnt/β-catenin: In colorectal cancer models, this compound treatment downregulated Axin2, a Wnt/β-catenin regulated gene, suggesting inhibition of this pathway. []

- TGFβ-Hippo: this compound disrupts the transcriptional complexes formed by SMAD2/3, SMAD4, YAP1, and TAZ, affecting TGFβ-Hippo signaling and ultimately impacting EMT. [, ]

Q5: How does this compound affect apoptosis in cancer cells?

A5: this compound induces apoptosis in cancer cells through several mechanisms, including:

- Downregulation of Anti-Apoptotic Proteins: this compound treatment reduces the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP. [, ]

- Upregulation of Pro-Apoptotic Proteins: this compound activates the FOXO3a transcription factor, leading to increased expression of the pro-apoptotic protein BIM. []

- Induction of DNA Damage: In TP53-mutant AML cells, this compound upregulates pChk1/2 and pH2AX, suggesting the induction of DNA damage. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。